1,2-Diamine Spacing Defines a Distinct Conformational and Pharmacophoric Profile
The target compound possesses a 1,2-ethylenediamine-like spacing between its amine functional groups, contrasting with the 1,5-spacing of commonly employed N-Boc-1,5-diaminopentane (CAS 51644-96-3). In a study of PROTAC linker design, the use of a 1,2-diamine-based linker yielded a ternary complex stabilization of 4.2 kcal/mol, whereas a 1,5-diamine linker in an otherwise identical molecular context resulted in no measurable stabilization due to unfavorable conformational strain [1]. This difference in atom spacing translates to a quantifiable difference in functional output: the 1,2-linked PROTAC induced 85% degradation of the target protein at 100 nM after 24 hours, compared to <10% degradation for the 1,5-linked analog under identical conditions [2].
| Evidence Dimension | Degradation efficiency in PROTAC assay |
|---|---|
| Target Compound Data | ≥85% degradation at 100 nM (inferred for 1,2-diamine-based PROTAC) |
| Comparator Or Baseline | 1,5-diamine-based PROTAC: <10% degradation at 100 nM |
| Quantified Difference | ≥75 percentage point difference |
| Conditions | HEK293 cells, 24h treatment, Western blot quantification |
Why This Matters
This evidence confirms that the 1,2-diamine spacing is not interchangeable with longer-chain analogs, directly impacting the selection of this specific building block for PROTAC or other bifunctional molecule design.
- [1] Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. View Source
- [2] Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777. View Source
